N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c15-13(7-8-18-11-13)10-14-19(16,17)9-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUPQZHDJZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide typically involves the reaction of 3-hydroxyoxolan-3-ylmethylamine with 2-phenylethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives, which are often studied for their biological activity, synthetic versatility, and physicochemical properties. Below is a comparative analysis with structurally related sulfonamides and other relevant compounds, based on molecular features, substituent effects, and available data.
Structural Analogues from Sulfonamide Family
Key analogues from the provided evidence (e.g., BG14265, BG14270 in ) and other sulfonamide derivatives are compared in Table 1.
Table 1. Structural and Molecular Comparison of Sulfonamide Derivatives
Functional Group Impact
- Hydroxyoxolane vs. Thiophene/Amine (BG14265): The hydroxyoxolane substituent in the target compound introduces a polar, cyclic ether with a hydroxyl group, contrasting with BG14265’s thiophene and dimethylamino groups. This difference suggests higher aqueous solubility for the target compound, while BG14265’s lipophilic thiophene may favor membrane permeability .
- Aromatic vs. Aliphatic Substituents (BG14270): BG14270 incorporates furan and thiophene rings, which could engage in π-π stacking interactions absent in the target compound. The hydroxyoxolane’s aliphatic nature may reduce metabolic oxidation risks compared to aromatic systems .
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. Sulfonamides are known for their broad-spectrum antibacterial properties, and this specific compound may exhibit unique biological activities due to its structural characteristics. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.33 g/mol. The structure features a sulfonamide group, which is critical for its biological activity, and a phenylethanesulfonamide backbone that may enhance its pharmacological properties.
Antimicrobial Activity
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting bacterial folate synthesis. They competitively inhibit the enzyme dihydropteroate synthase, which is essential for synthesizing folate in bacteria. This inhibition leads to decreased production of nucleic acids and ultimately hampers bacterial growth and reproduction .
Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | Mechanism of Action | Target Enzyme | Effectiveness (IC50) |
|---|---|---|---|
| This compound | Inhibition of folate synthesis | Dihydropteroate synthase | TBD |
| Sulfanilamide | Inhibition of folate synthesis | Dihydropteroate synthase | 0.5 mM |
| Trimethoprim | Inhibition of dihydrofolate reductase | Dihydrofolate reductase | 0.01 mM |
Anti-inflammatory Activity
Recent studies have indicated that certain sulfonamide derivatives possess anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in reducing inflammation in vitro . This could be attributed to their ability to inhibit the production of pro-inflammatory cytokines.
Case Study: Anti-inflammatory Effects
In a study evaluating various sulfonamide derivatives, it was found that certain compounds exhibited significant anti-inflammatory activity with IC50 values ranging from 110 to 157 μg/mL compared to diclofenac . This suggests that this compound may also have potential as an anti-inflammatory agent.
The primary mechanism through which this compound exerts its biological effects involves:
- Folate Synthesis Inhibition : By mimicking p-amino benzoic acid (PABA), sulfonamides inhibit bacterial enzymes involved in folate synthesis.
- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting the expression of cyclooxygenase enzymes or by reducing cytokine production.
Safety and Toxicity
While sulfonamides are generally well-tolerated, they can cause adverse effects such as allergic reactions and gastrointestinal disturbances . The safety profile of this compound needs further investigation through clinical trials to establish its therapeutic index.
Q & A
Q. What are the standard synthetic routes for N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide, and what analytical techniques validate its purity?
Synthesis typically involves multi-step organic reactions, such as sulfonamide bond formation between a hydroxyl-oxolane intermediate and phenylethanesulfonyl chloride. Key steps include nucleophilic substitution and purification via column chromatography. Analytical validation employs:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and functional group integrity (e.g., hydroxyoxolane protons at δ 3.5–4.0 ppm) .
- Fourier-transform Infrared Spectroscopy (FTIR) : For sulfonamide S=O stretching (~1350 cm⁻¹) and hydroxyl group detection (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
Q. How does this compound interact with bacterial targets, and what assays are used to assess its antimicrobial activity?
The sulfonamide moiety likely inhibits bacterial dihydropteroate synthase (DHPS), a folate synthesis enzyme, by mimicking para-aminobenzoic acid (pABA). Standard assays include:
- Microbroth Dilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive/-negative strains .
- Enzyme Inhibition Assays : Recombinant DHPS activity measured via spectrophotometric detection of dihydropteroate formation .
Q. What physicochemical properties are critical for its solubility and stability in biological assays?
Key properties include:
- LogP : Measured via reverse-phase HPLC to assess hydrophobicity (target range: 1.5–3.0 for membrane permeability).
- pKa : Determined by potentiometric titration to predict ionization states in physiological pH .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability for storage conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?
Strategies include:
- Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) to control hydroxyoxolane stereochemistry .
- Flow Chemistry : Continuous reactors for precise temperature/pH control during sulfonamide coupling, reducing side reactions .
- Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., solvent polarity, reaction time) .
Q. What computational methods are employed to predict structure-activity relationships (SAR) against resistant bacterial strains?
Advanced approaches include:
- Molecular Dynamics (MD) Simulations : To study DHPS binding pocket flexibility and sulfonamide docking poses .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : For energy profiling of enzyme-inhibitor interactions .
- Machine Learning Models : Trained on MIC data to predict activity against mutant DHPS variants .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological solutions:
- Meta-Analysis : Standardize assay protocols (e.g., inoculum size, growth media) to reduce variability .
- Resazurin-Based Viability Assays : Replace traditional OD600 measurements for higher sensitivity in slow-growing strains .
- Resistance Profiling : Genomic sequencing of test strains to confirm DHPS mutations affecting efficacy .
Q. What strategies validate target specificity and minimize off-target effects in mammalian cells?
- CRISPR-Cas9 Knockout Models : DHPS-deficient mammalian cells to confirm selectivity .
- Proteome Profiling : Activity-based protein profiling (ABPP) with sulfonamide-linked probes to identify off-target binding .
- Cytotoxicity Assays : Parallel testing on human cell lines (e.g., HEK293) to calculate therapeutic indices .
Q. How can structural modifications enhance blood-brain barrier (BBB) penetration for potential CNS applications?
- Prodrug Design : Esterification of the hydroxyl group to increase lipophilicity .
- P-glycoprotein Efflux Inhibition : Co-administration with inhibitors (e.g., verapamil) to assess transport kinetics .
- In Silico BBB Predictors : Tools like SwissADME to prioritize derivatives with favorable permeability scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
